molecular formula C11H16N2 B13975701 4-Cyclopropyl-2-isopropylpyridin-3-amine

4-Cyclopropyl-2-isopropylpyridin-3-amine

Cat. No.: B13975701
M. Wt: 176.26 g/mol
InChI Key: COVNXVIGGMAIDS-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-isopropylpyridin-3-amine is a chemical compound with the molecular formula C11H16N2 It is a derivative of pyridine, characterized by the presence of cyclopropyl and isopropyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-isopropylpyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-2-isopropylpyridine with ammonia or an amine source under high temperature and pressure. The reaction conditions often require the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-isopropylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

4-Cyclopropyl-2-isopropylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-isopropylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and isopropyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by inhibiting their function through competitive binding.

Comparison with Similar Compounds

  • 4-Cyclopropyl-2-methylpyridin-3-amine
  • 4-Cyclopropyl-2-ethylpyridin-3-amine
  • 4-Cyclopropyl-2-propylpyridin-3-amine

Comparison: Compared to its analogs, 4-Cyclopropyl-2-isopropylpyridin-3-amine exhibits unique properties due to the presence of the isopropyl group, which influences its steric and electronic characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-cyclopropyl-2-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C11H16N2/c1-7(2)11-10(12)9(5-6-13-11)8-3-4-8/h5-8H,3-4,12H2,1-2H3

InChI Key

COVNXVIGGMAIDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1N)C2CC2

Origin of Product

United States

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